molecular formula C13H22N2O2 B3058026 Tert-butyl 4-(cyanomethyl)-4-methylpiperidine-1-carboxylate CAS No. 872850-30-1

Tert-butyl 4-(cyanomethyl)-4-methylpiperidine-1-carboxylate

Cat. No. B3058026
Key on ui cas rn: 872850-30-1
M. Wt: 238.33
InChI Key: PRMYRRODTPOYIU-UHFFFAOYSA-N
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Patent
US07547691B2

Procedure details

To 4-methanesulfonyloxymethyl-4-methylpiperidine-1-carboxylic acid tert-butyl ester (0.440 g, 1.43 mmol) dissolved in DMSO (3 mL) is added potassium cyanide (0.373 g, 5.73 mmol). The mixture is heated to 130° C. for 18 hours. The reaction mixture is cooled and diluted with EtOAc and water. The organic layer is concentrated, taken up in MeOH and concentrated again to give the title compound as a brown oil (263 mg, 77% yield).
Name
4-methanesulfonyloxymethyl-4-methylpiperidine-1-carboxylic acid tert-butyl ester
Quantity
0.44 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.373 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
77%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][C:11]([CH2:15]OS(C)(=O)=O)([CH3:14])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[C-:21]#[N:22].[K+]>CS(C)=O.CCOC(C)=O.O>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][C:11]([CH2:15][C:21]#[N:22])([CH3:14])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
4-methanesulfonyloxymethyl-4-methylpiperidine-1-carboxylic acid tert-butyl ester
Quantity
0.44 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(C)COS(=O)(=O)C
Name
Quantity
3 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0.373 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer is concentrated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated again

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(C)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 263 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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